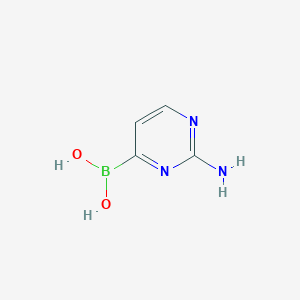
(2-Aminopyrimidin-4-yl)boronic acid
Übersicht
Beschreibung
“(2-Aminopyrimidin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are known for their ability to form stable cyclic esters with 1,2-diols . They are useful for the synthesis of various bioactive small molecules .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process involving the removal of a boron group from an organic compound, is a key step in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of “(2-Aminopyrimidin-4-yl)boronic acid” is represented by the empirical formula C11H17BN2O2 . The molecule has a molecular weight of 220.08 .Chemical Reactions Analysis
Boronic acids, including “(2-Aminopyrimidin-4-yl)boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . Boronic acids also have the ability to form reversible covalent bonds with diols and polyols, which are present in saccharides and catechols .Physical And Chemical Properties Analysis
“(2-Aminopyrimidin-4-yl)boronic acid” is a solid substance . It is white to off-white in appearance . The compound has a melting point range of 161 - 162 °C .Safety and Hazards
“(2-Aminopyrimidin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Relevant Papers Several papers have been published that discuss boronic acids and their derivatives, including “(2-Aminopyrimidin-4-yl)boronic acid”. For instance, a paper by Hoffelner et al. discusses the antitrypanosomal and antiplasmodial activities of new 2-aminopyrimidine derivatives . Another paper provides a mini-review of the diverse uses and applications of boronic acids, from therapeutics to separation technologies .
Eigenschaften
IUPAC Name |
(2-aminopyrimidin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BN3O2/c6-4-7-2-1-3(8-4)5(9)10/h1-2,9-10H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHUEPPZPZSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=NC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736289 | |
| Record name | (2-Aminopyrimidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyrimidin-4-yl)boronic acid | |
CAS RN |
1093961-43-3 | |
| Record name | (2-Aminopyrimidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1510458.png)




![(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B1510468.png)


